molecular formula C3H6MgO4 B056999 Methoxymagnesium methyl carbonate CAS No. 4861-79-4

Methoxymagnesium methyl carbonate

Cat. No.: B056999
CAS No.: 4861-79-4
M. Wt: 130.38 g/mol
InChI Key: PNVKCUSCADAAMP-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

Methoxymagnesium methyl carbonate (MMC), also known as Stile’s reagent , is primarily used as a carboxylating agent in organic synthesis . Its primary targets are active methylene groups present in various organic compounds such as nitroalkanes, ketones, lactones, and phenols .

Mode of Action

MMC interacts with its targets by introducing a formyl group into the active methylene group . This interaction results in the formation of β-keto acids derivatives, which is a crucial reaction in organic synthesis . The reaction generally occurs at temperatures between 120-130°C .

Biochemical Pathways

The introduction of the formyl group into the active methylene group by MMC affects various biochemical pathways. For instance, in the presence of α,β-unsaturated cyclic ketones, the kinetic equilibrium favors the reaction at the α-position of the methylene group in the ketone, while the thermodynamic equilibrium favors the reaction at the α-position of the alkene . The structure of the compound may be the most significant determinant .

Pharmacokinetics

It’s important to note that mmc is usually prepared in solution form, either in dmf or methanol , which may influence its bioavailability.

Result of Action

The result of MMC’s action is the formation of β-keto acids derivatives from ketones or ketones with methylene groups . These β-keto acids are important intermediates in alkylation reactions in organic synthesis .

Action Environment

The action of MMC is influenced by environmental factors such as temperature and the presence of moisture. The reaction with MMC generally occurs at temperatures between 120-130°C . MMC is also hygroscopic and the CO2 in it can automatically be lost, so it needs to be stored in a sealed environment .

Biochemical Analysis

Biochemical Properties

Methoxymagnesium methyl carbonate plays a significant role in biochemical reactions. It is often used as a methylation agent, introducing methyl groups into other organic molecules

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its role as a carboxylating agent. It introduces formyl functional groups onto active methylene groups, which can lead to changes in the structure and function of biomolecules . This could potentially result in enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

Given its role in the carboxylation of active methylene groups, it may interact with enzymes involved in carbon-carbon bond formation .

Chemical Reactions Analysis

Types of Reactions

Methoxymagnesium methyl carbonate primarily undergoes carboxylation reactions. It is used to introduce carboxyl groups into various substrates, including nitroalkanes, ketones, lactones, hydantoins, and phenols .

Common Reagents and Conditions

The compound is often used in the presence of solvents like DMF or methanol. Reactions typically occur at elevated temperatures, around 120-130°C, to facilitate the formation of β-keto acids from ketones .

Major Products Formed

One of the significant reactions involving this compound is the formation of β-keto acids from ketones. This reaction is crucial in organic synthesis as β-keto acids serve as intermediates for various alkylation reactions .

Properties

IUPAC Name

magnesium;methanolate;methyl carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O3.CH3O.Mg/c1-5-2(3)4;1-2;/h1H3,(H,3,4);1H3;/q;-1;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVKCUSCADAAMP-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[O-].COC(=O)[O-].[Mg+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6MgO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4861-79-4
Record name Methoxy(monomethyl carbonato-κO′)magnesium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4861-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: When a Methoxymagnesium Methyl Carbonate solution infiltrates a material like wood, it undergoes hydrolysis, breaking down into Magnesium Carbonate (MgCO3) nanoparticles. [1, 2] These nanoparticles effectively replicate the intricate structure of the wood on a microscopic level. Upon further heating (calcination), these nanoparticles transform into Magnesium Oxide (MgO), creating a stable replica of the original material. [1, 2] This process is particularly interesting for creating materials with specific, controlled porosity and hierarchical structures.

ANone: Research indicates that while calcination of MgCO3 to MgO at 1450°C enhances the mechanical strength of the replicas, it also leads to significant shrinkage. [1] To address this, a two-step infiltration process was explored. After initial infiltration with MeOMgOCO2Me, a second infiltration with TEOS followed by calcination at 1350°C resulted in MgO replicas with an overgrowth of Magnesium Silicate (Mg2SiO4). [1] These replicas displayed superior compression strength and retained their hierarchical structures, highlighting the positive impact of TEOS on both stability and structural integrity.

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